Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate
Description
Properties
Molecular Formula |
C12H13ClO6S |
|---|---|
Molecular Weight |
320.75 g/mol |
IUPAC Name |
methyl (E)-3-(3-chlorosulfonyl-4,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H13ClO6S/c1-17-9-6-8(4-5-11(14)18-2)7-10(12(9)19-3)20(13,15)16/h4-7H,1-3H3/b5-4+ |
InChI Key |
SDISMLGZFRAZOO-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)OC)S(=O)(=O)Cl)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate typically involves the reaction of 3-(chlorosulfonyl)-4,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Prop-2-enoate Ester
The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate (a structural analog) demonstrates ester hydrolysis under acidic conditions (H3O+), yielding the carboxylic acid .
Key Observations:
-
Acidic Hydrolysis : Proceeds via protonation of the ester oxygen, followed by water attack.
-
Basic Hydrolysis : Involves deprotonation of the ester oxygen by hydroxide, leading to a tetrahedral intermediate.
Reactivity of the Chlorosulfonyl Group
The -SO2Cl group is highly electrophilic and reacts with nucleophiles (e.g., alcohols, amines) to form sulfonates or sulfamates. A related compound, 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride, undergoes nucleophilic substitution of its chlorosulfonyl group under mild conditions .
Reaction Pathways:
-
Alcoholysis : Reaction with methanol at 0°C forms methyl sulfonate esters.
-
Amination : Treatment with ammonia yields sulfonamide derivatives.
-
Hydrolysis : In aqueous media, the -SO2Cl group may hydrolyze to sulfonic acid (-SO3H).
Electrophilic Aromatic Substitution
The phenyl ring bears electron-donating methoxy groups (4,5-dimethoxy) and an electron-withdrawing chlorosulfonyl group. This creates a meta-directing effect for electrophilic substitution. For instance, methyl 3-(4-methoxyphenyl)prop-2-enoate exhibits planar geometry with trans arrangement of substituents, influencing regioselectivity .
Key Factors:
-
Activating vs. Deactivating Groups : Methoxy groups activate the ring, but the chlorosulfonyl group deactivates it, reducing substitution reactivity.
-
Positional Effects : Substitution occurs predominantly at positions ortho/para to the methoxy groups.
Cycloaddition Reactions
The prop-2-enoate group can act as a dienophile in Diels-Alder reactions. For example, methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form cyclohexene derivatives . The acrylic ester in the target compound may similarly participate in [4+2] cycloadditions under thermal or Lewis acid-catalyzed conditions.
Mechanistic Insight:
-
Regioselectivity : Electron-deficient dienophiles favor endo transition states.
-
Stability : Products may undergo retro-Diels-Alder decomposition under high temperatures.
Sulfonylation and Derivatization
The chlorosulfonyl group can undergo further functionalization:
-
Sulfonation : Reaction with sulfonic acid derivatives (e.g., H2SO4) may form disulfonates.
-
Sulfonamide Formation : Treatment with amines yields sulfonamide derivatives, as seen in chlorosulfonyl pyrazolo-pyrimidinones .
Thermal Stability and Dimerization
Chlorosulfonyl-containing esters may exhibit dimerization via hetero-Diels-Alder reactions under ambient conditions, as observed in methyl 2-oxobut-3-enoate . Storage at low temperatures (-18°C) is recommended to minimize degradation.
Data Tables
Table 1: Hydrolysis of Prop-2-enoate Ester
| Condition | pH | Temperature (°C) | Time (h) | Product |
|---|---|---|---|---|
| Acidic (HCl) | Low | 80 | 2 | Carboxylic acid |
| Basic (NaOH) | High | 60 | 1 | Carboxylate salt |
Table 2: Nucleophilic Substitution of Chlorosulfonyl Group
| Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| MeOH | 0°C, 1h | Methyl sulfonate |
| NH3 | RT, 24h | Sulfonamide |
| H2O | Aqueous, RT | Sulfonic acid |
Scientific Research Applications
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Key Observations :
- However, the absence of a phthalimide backbone could reduce binding affinity to specific uterine receptors.
- The 4,5-dimethoxy substitution pattern (vs. 3,4-dimethoxy in analogs) may alter spatial orientation in biological targets.
Research Findings and Hypotheses
Mechanistic Insights
- 4NO2PDPMe and 4APDPMe: These analogs inhibit uterine contractions via NO-mediated pathways, with the nitro group acting as an NO donor . The amino group in 4APDPMe enhances solubility but slightly reduces potency compared to 4NO2PDPMe.
- Chlorosulfonyl Derivative : The chlorosulfonyl group could act as a sulfonamide precursor, enabling covalent interactions with cysteine residues in target enzymes or receptors. This might enhance duration of action but introduce toxicity risks.
Biological Activity
Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13ClO4S
- Molecular Weight : 292.75 g/mol
The compound features a prop-2-enoate backbone with a chlorosulfonyl group and two methoxy groups attached to a phenyl ring, contributing to its reactivity and biological properties.
Antiproliferative Effects
Research has indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving structurally similar compounds have shown promising results in inhibiting cell growth in vitro.
Key Findings :
- In vitro studies demonstrated that derivatives of the compound inhibited proliferation in cancer cell lines such as B16F10 melanoma cells.
- The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DMPB | B16F10 | 15.2 | ERK/p38 activation |
| DMPBA | HeLa | 12.5 | Tyrosinase expression |
Melanogenesis Enhancement
This compound has been implicated in enhancing melanogenesis. A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), was shown to increase melanin synthesis in B16F10 cells by activating the ERK and p38 pathways.
Study Insights :
- DMPB treatment resulted in increased levels of tyrosinase, an enzyme critical for melanin production.
- The study suggested potential applications in treating hypopigmentation disorders.
Case Study 1: In Vivo Melanogenesis Induction
A study conducted on brown guinea pigs demonstrated that treatment with DMPB led to significant hyperpigmentation. The results indicated that the compound could be a therapeutic agent for conditions associated with reduced melanin production.
Case Study 2: Structure-Activity Relationship (SAR)
A systematic SAR study highlighted how modifications to the sulfonamide group and phenolic structure influenced biological activity. Compounds with specific substitutions showed enhanced affinity for target receptors involved in cell proliferation and survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
